molecular formula C9H7N5S B14345254 8-Methyl-6-(thiophen-2-yl)tetrazolo[1,5-b]pyridazine CAS No. 93126-54-6

8-Methyl-6-(thiophen-2-yl)tetrazolo[1,5-b]pyridazine

Cat. No.: B14345254
CAS No.: 93126-54-6
M. Wt: 217.25 g/mol
InChI Key: VBLGVZSACIKVTP-UHFFFAOYSA-N
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Description

8-Methyl-6-(thiophen-2-yl)tetrazolo[1,5-b]pyridazine is a heterocyclic compound that combines the structural features of pyridazine and tetrazole rings.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Methyl-6-(thiophen-2-yl)tetrazolo[1,5-b]pyridazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 6-(thiophen-2-yl)pyridazine with methylating agents and azide sources under high-temperature conditions .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 8-Methyl-6-(thiophen-2-yl)tetrazolo[1,5-b]pyridazine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or amines .

Scientific Research Applications

8-Methyl-6-(thiophen-2-yl)tetrazolo[1,5-b]pyridazine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Methyl-6-(thiophen-2-yl)tetrazolo[1,5-b]pyridazine involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can influence various biochemical pathways, making it a valuable tool in medicinal chemistry .

Comparison with Similar Compounds

    6-(thiophen-2-yl)pyridazine: Shares the pyridazine ring but lacks the tetrazole moiety.

    8-Methyl-6-(thiophen-2-yl)tetrazole: Shares the tetrazole ring but lacks the pyridazine moiety.

Uniqueness: 8-Methyl-6-(thiophen-2-yl)tetrazolo[1,5-b]pyridazine is unique due to the combination of pyridazine and tetrazole rings, which imparts distinct chemical properties and biological activities. This dual-ring structure enhances its potential as a versatile scaffold in drug design and material science .

Properties

CAS No.

93126-54-6

Molecular Formula

C9H7N5S

Molecular Weight

217.25 g/mol

IUPAC Name

8-methyl-6-thiophen-2-yltetrazolo[1,5-b]pyridazine

InChI

InChI=1S/C9H7N5S/c1-6-5-7(8-3-2-4-15-8)11-14-9(6)10-12-13-14/h2-5H,1H3

InChI Key

VBLGVZSACIKVTP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN2C1=NN=N2)C3=CC=CS3

Origin of Product

United States

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